molecular formula C17H12ClNO4 B2449692 N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 317327-19-8

N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2449692
CAS No.: 317327-19-8
M. Wt: 329.74
InChI Key: JJILXLFYTCPGLJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin-3-carboxamide derivative of significant interest in medicinal chemistry research. This compound belongs to a class of molecules known for diverse pharmacological activities, with particular promise in the realms of oncology and neuroscience. Its molecular formula is C17H12ClNO5. Coumarin-3-carboxamide scaffolds are investigated as potential anticancer agents due to their antiproliferative properties. Structurally similar compounds have demonstrated potent cytotoxic effects against various human cancer cell lines, including breast cancer cells (MCF-7, MDA-MB-231), by inducing apoptosis and disturbing tumor vasculature . Furthermore, this chemical class shows strong potential in neurodegenerative disease research. Close analogues, such as N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, are highly potent and selective inhibitors of monoamine oxidase B (MAO-B), a key enzyme target for Parkinson's disease, with some compounds exhibiting exceptionally low IC50 values . The chlorinated aromatic moiety in this specific compound may influence its binding affinity and selectivity towards these biological targets, making it a valuable scaffold for hit-to-lead optimization in drug discovery campaigns. This product is intended for research purposes such as biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4/c1-22-15-7-6-11(18)9-13(15)19-16(20)12-8-10-4-2-3-5-14(10)23-17(12)21/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJILXLFYTCPGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promising activity against certain enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development .

Medicine: The compound’s anticancer properties have been explored in preclinical studies. It has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of inflammatory pathways and the induction of apoptosis in cancer cells . The molecular targets include enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators .

Comparison with Similar Compounds

  • N-(5-chloro-2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide
  • N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide
  • Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester

Comparison: N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its methoxy group at the 2-position of the phenyl ring, which enhances its lipophilicity and potentially its biological activity. Compared to N-(5-chloro-2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide, the methoxy derivative may exhibit different pharmacokinetic properties, such as improved membrane permeability .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene derivatives class. Its biological activity has garnered attention for potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article will delve into its synthesis, biological mechanisms, and relevant research findings.

Synthesis of this compound

The synthesis typically involves the reaction of 5-chloro-2-methoxyaniline with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The general synthetic route can be summarized as follows:

StepDescription
1Activation of carboxylic acid using DCC
2Reaction with 5-chloro-2-methoxyaniline to form the amide
3Purification via recrystallization or chromatography

This compound exhibits its biological effects primarily through enzyme inhibition. It interacts with specific enzymes involved in inflammatory pathways, potentially suppressing inflammation. Additionally, it has shown cytotoxic effects against various cancer cell lines by inducing apoptosis.

Anti-inflammatory Properties

Research indicates that this compound may inhibit enzymes associated with inflammatory processes. For instance, it has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. The inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators.

Anticancer Activity

Preclinical studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of apoptotic pathways.

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound using MTT assays on different cancer cell lines. The results indicated significant cell death at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent .
  • Enzyme Inhibition Studies : Another investigation focused on the compound's ability to inhibit COX enzymes in vitro. The IC50 values were found to be comparable to established anti-inflammatory drugs, highlighting its potential therapeutic application .
  • Molecular Docking Studies : Molecular docking analyses confirmed that this compound binds effectively to target enzymes, supporting its role as a potent enzyme inhibitor .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via a two-step approach:

Coumarin-3-carboxylic acid preparation : React 7-substituted 2-oxo-2H-chromene-3-carboxylic acid with coupling agents (e.g., DCC or EDC) in anhydrous DMF under nitrogen .

Amide bond formation : React the activated acid with 5-chloro-2-methoxyaniline in the presence of a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours .

  • Optimization :

  • Yield : Use excess amine (1.2–1.5 equiv) and monitor reaction progress via TLC.
  • Purity : Purify via flash chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from acetone/water .
    • Table 1 : Comparison of reaction conditions from analogous syntheses:
StepReagents/ConditionsYield (%)Purity (%)Reference
1DCC, DMF, RT, 24h7895
2K₂CO₃, DMF, 70°C8598

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • 1H/13C NMR : Assign peaks using DEPT and COSY experiments. Key signals:

  • Coumarin C=O at δ ~160 ppm (13C) .
  • Aromatic protons in the 5-chloro-2-methoxyphenyl group at δ 6.8–7.5 ppm (1H) .
    • X-ray crystallography : Confirm molecular geometry and hydrogen-bonding patterns. Example parameters:
  • Space group: P1̄, R factor < 0.05, data-to-parameter ratio >15 .
    • Table 2 : Typical spectral
TechniqueKey Peaks/ParametersReference
1H NMR (400 MHz)δ 8.2 (s, 1H, coumarin H-4)
X-rayDihedral angle: 85.2° (coumarin)

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data or crystallographic parameters observed across studies?

  • Root causes :

  • Sample purity : Impurities >2% can distort NMR shifts. Validate via HPLC (≥99% purity) .
  • Crystallization solvents : Polar solvents (e.g., DMF/water) may induce polymorphic variations .
    • Mitigation :
  • Standardize crystallization protocols (e.g., slow evaporation at 25°C).
  • Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) .

Q. What computational strategies predict the biological activity of this compound, particularly its anti-inflammatory potential?

  • In silico methods :

Molecular docking : Target COX-2 (PDB: 5KIR) to assess binding affinity. Use AutoDock Vina with Lamarckian GA .

QSAR : Derive descriptors (e.g., logP, polar surface area) from Gaussian09 calculations to correlate with IC₅₀ values .

  • Validation : Compare predicted activity with in vitro assays (e.g., LPS-induced TNF-α inhibition in macrophages) .

Q. How can competing side reactions during acylation of the 5-chloro-2-methoxyaniline moiety be mitigated?

  • Challenges : Hydrolysis of the activated ester intermediate or N-oxide formation .
  • Solutions :

  • Use anhydrous DMF and molecular sieves to suppress hydrolysis.
  • Limit reaction temperature to ≤80°C to avoid oxidation .

Data Contradiction Analysis

Q. Why might anti-inflammatory activity vary significantly between in vitro and in vivo models for this compound?

  • Factors :

  • Bioavailability : Poor solubility (logP ~3.5) limits absorption. Use nanoformulations (e.g., liposomes) to enhance delivery .
  • Metabolism : Rapid glucuronidation in vivo reduces active compound concentration. Test metabolites using LC-MS/MS .

Methodological Recommendations

  • Synthetic reproducibility : Document solvent batch, humidity, and stirring speed to minimize variability .
  • Advanced characterization : Combine SC-XRD with DFT calculations (e.g., B3LYP/6-31G*) to validate electronic structures .

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